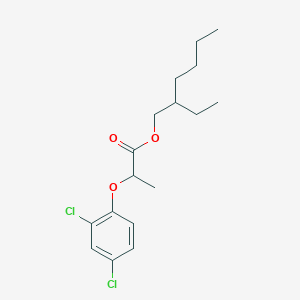

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate

Descripción general

Descripción

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is a chemical compound primarily used as a herbicide and plant growth regulator. It is known for its effectiveness in controlling broadleaf weeds and is commonly applied in agricultural settings. The compound has a low aqueous solubility and low volatility, making it suitable for various environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropanoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxypropanoic acid and 2-ethylhexanol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Substituted derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Use

- Dichlorprop-P is utilized for the post-emergence control of annual and perennial broadleaf weeds. It acts as a selective herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the target weeds .

- Its effectiveness has been documented in various crops, particularly in cereals and grasslands, where it helps manage weed populations without harming the crop itself .

Plant Growth Regulation

- Beyond its herbicidal properties, this compound is also employed as a plant growth regulator (PGR), particularly in citrus fruits like oranges and lemons. It has been shown to enhance fruit size and reduce premature fruit drop, thereby improving yield .

Environmental Impact

Soil and Water Persistence

- The compound exhibits low aqueous solubility and low volatility, which affects its persistence in different environments. While it is not expected to be persistent in soil systems, it may remain in aquatic systems depending on local conditions .

- Studies suggest that dichlorprop-P can be a potential groundwater contaminant due to its systemic nature and ability to translocate within plants .

Ecotoxicology

- The compound shows moderate toxicity to birds and aquatic species but is less harmful to honeybees. Its impact on non-target organisms is an important consideration for regulatory assessments .

Human Health Considerations

Toxicological Profile

- Dichlorprop-P has been classified with moderate toxicity via oral exposure and is recognized as a skin sensitizer. Its use requires careful handling to mitigate risks associated with accidental exposure .

- The U.S. Environmental Protection Agency (EPA) has conducted risk assessments indicating that typical exposure levels for residential handlers are within acceptable limits, with no significant risks identified for children playing on treated lawns .

Case Studies

Case Study: Efficacy in Citrus Production

- A study conducted on the application of dichlorprop-P in citrus orchards demonstrated a significant increase in fruit size and quality when applied at recommended rates during the flowering stage. This case highlights the dual role of dichlorprop-P as both a herbicide and a growth enhancer .

Case Study: Poisoning Incidents

- A notable case reported severe poisoning from 2,4-Dichlorophenoxyacetic acid (a related compound) in Ethiopia, emphasizing the importance of proper labeling and education regarding herbicide use. Although this case does not involve dichlorprop-P directly, it underscores the potential health risks associated with chlorophenoxy herbicides .

Mecanismo De Acción

The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparación Con Compuestos Similares

Similar Compounds

2-Ethylhexyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but with an acetate group instead of a propanoate group.

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate: Similar but with chlorine atoms at different positions on the aromatic ring.

Uniqueness

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is unique due to its specific substitution pattern on the aromatic ring, which influences its herbicidal activity and environmental behavior. Its low volatility and aqueous solubility make it suitable for various agricultural applications .

Actividad Biológica

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate, commonly known as dichlorprop-P 2-ethylhexyl ester, is a synthetic compound primarily employed as a herbicide and plant growth regulator. This article delves into its biological activity, focusing on its mechanisms of action, metabolism, toxicity, and environmental implications.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₄Cl₂O₃

- Molecular Weight : 353.38 g/mol

- Classification : Phenoxy herbicide

The compound is characterized by the presence of a dichlorophenoxy group, which is critical for its herbicidal activity. It functions as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in target plants.

The primary mode of action involves the compound's hydrolysis in biological systems, where it is metabolized by esterase enzymes into its active form, 2,4-dichlorophenoxyacetic acid (2,4-D) . This transformation occurs in various tissues including the gut wall and liver cells. The active metabolite exerts herbicidal effects by promoting uncontrolled growth in broadleaf weeds, leading to their eventual death.

Herbicidal Effects

As a herbicide, dichlorprop-P is effective against a wide range of broadleaf weeds. Its selective action allows it to control unwanted vegetation in various crops without significantly affecting grasses. The compound's efficacy can be attributed to its ability to mimic the action of natural auxins, resulting in abnormal plant growth patterns.

Toxicological Profile

- Acute Toxicity : The compound exhibits moderate toxicity to mammals and aquatic organisms. It is considered harmful if ingested and has potential skin sensitization effects.

- Environmental Impact : Studies have shown that while it poses risks to certain non-target organisms, it is relatively less harmful to beneficial insects like honeybees.

Case Studies and Research Findings

- Metabolic Pathways : Research indicates that the hydrolysis of dichlorprop-P leads to significant metabolic products that retain herbicidal properties. A study highlighted the degradation pathways and persistence of the compound in soil and water systems.

- Comparative Toxicity : In comparative studies with other herbicides like glyphosate and MCPA, dichlorprop-P displayed varying levels of toxicity towards different species, emphasizing the need for careful application in agricultural practices .

- Environmental Risk Assessment : Investigations into the environmental behavior of dichlorprop-P have underscored its potential impact on ecosystems. Analytical methods such as chromatography and mass spectrometry have been employed to detect and quantify this compound in environmental samples.

Data Table: Comparative Herbicidal Efficacy

| Compound Name | Active Ingredient | Efficacy Against Broadleaf Weeds | Toxicity Level |

|---|---|---|---|

| Dichlorprop-P | 2-Ethylhexyl 2-(2,4-D) | High | Moderate |

| Glyphosate | N-(phosphonomethyl)glycine | Very High | Low |

| MCPA | 4-Chloro-2-methylphenoxyacetic Acid | Moderate | Moderate |

Propiedades

IUPAC Name |

2-ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEDFYRUPAWDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032311 | |

| Record name | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79270-78-3 | |

| Record name | Dichlorprop 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79270-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop 2-ethylhexyl ester [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079270783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-2-ETHYLHEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ6JK4I9XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.